1-ethyl-1H-indole-4-carbaldehyde
Overview
Description
1-ethyl-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of this compound involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H11NO . The molecular weight is 173.21100 .Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.08g/cm3 . Its boiling point is 327.7ºC at 760 mmHg . The flash point is 152ºC .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
- Application : Synthesis of 1H-indole-2-carbaldehydes and related compounds using gold(I)-catalyzed cycloisomerization, useful in organic synthesis.
- Details : A method involving gold(I) as a catalyst to activate alkyne moieties in substrates, producing products in good yields (Kothandaraman et al., 2011).
Tyrosinase Inhibitor Properties
- Application : Inhibitory activity on melanin production in cells.
- Details : Indole-3-carbaldehyde, a related compound, has shown potential as a tyrosinase inhibitor, with implications for skin pigmentation and cosmetic applications (Shimizu et al., 2003).
Antimicrobial Activity
- Application : Potential use in fighting infections.
- Details : Synthesis of indole semicarbazones derivatives from related compounds has shown some effectiveness against various fungal and bacterial strains (Vijaya Laxmi & Rajitha, 2010).
Spectroscopic and Computational Studies
- Application : Analysis for potential drug design.
- Details : Detailed spectroscopic and computational analysis of 1H-Indole-3-carbaldehyde, a similar compound, which can guide drug development and molecular docking investigations (Fatima et al., 2022).
Antiproliferative Effects
- Application : Anticancer potential.
- Details : Synthesis of new indole derivatives from 1H-indole-3-carbaldehyde showing significant antiproliferative activity against cancer cell lines, highlighting potential cancer therapy applications (Fawzy et al., 2018).
Anion Sensing
- Application : Development of sensors.
- Details : An indole-based receptor synthesized from 1H-indole-3-carbaldehyde has been used as a selective turn-on fluorescent sensor for hydrogen sulfate ions, indicating potential in environmental monitoring and analysis (Wan et al., 2014).
Safety and Hazards
Future Directions
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-4-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are generally known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
This makes them a valuable area of study for the development of new therapeutic agents .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indole-4-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, contributing to its diverse biological activities . It binds with high affinity to these receptors, making it a valuable compound for developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-ethylindole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESIMZUTFUYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589403 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-86-9 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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